molecular formula C6H8N2OS B7942911 5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one

5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one

Cat. No.: B7942911
M. Wt: 156.21 g/mol
InChI Key: YPRLICMJCLVCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the class of thioxopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes with thiourea and β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thioxopyrimidines.

Scientific Research Applications

Chemistry: : This compound is used as a building block in the synthesis of more complex molecules. Biology : It has been studied for its potential antimicrobial and antiviral properties. Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases. Industry : It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-4(3H)-pyrimidinone: Lacks the methyl groups at positions 5 and 6.

    6-Methyl-2-thioxo-4(3H)-pyrimidinone: Has a single methyl group at position 6.

    5,6-Dimethyl-2-oxo-4(3H)-pyrimidinone: Contains an oxo group instead of a thioxo group.

Uniqueness

The presence of two methyl groups at positions 5 and 6, along with the thioxo group, gives 5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one unique chemical and biological properties. These structural features can influence its reactivity and interaction with biological targets, making it a compound of interest in various fields of research.

Properties

IUPAC Name

5,6-dimethyl-2-sulfanylidene-5H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRLICMJCLVCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC(=S)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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